N'-(diphenylmethylene)-2-[(4-methylphenyl)sulfanyl]acetohydrazide
Description
N'-(Diphenylmethylene)-2-[(4-methylphenyl)sulfanyl]acetohydrazide is a Schiff base derivative characterized by a diphenylmethylene hydrazide backbone and a 4-methylphenyl sulfanyl moiety. Such hydrazide derivatives are widely explored for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, depending on substituent modifications .
Properties
IUPAC Name |
N-(benzhydrylideneamino)-2-(4-methylphenyl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2OS/c1-17-12-14-20(15-13-17)26-16-21(25)23-24-22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15H,16H2,1H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBFUIBALSEQRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NN=C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(diphenylmethylene)-2-[(4-methylphenyl)sulfanyl]acetohydrazide typically involves the condensation of diphenylmethanone with 2-[(4-methylphenyl)sulfanyl]acetohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like microwave-assisted synthesis or flow chemistry can be employed to enhance reaction rates and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-(diphenylmethylene)-2-[(4-methylphenyl)sulfanyl]acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a wide range of substituted products, depending on the nature of the substituent introduced.
Scientific Research Applications
N’-(diphenylmethylene)-2-[(4-methylphenyl)sulfanyl]acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-(diphenylmethylene)-2-[(4-methylphenyl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Features and Substituent Variations
Key Observations :
- Anticancer Activity : The presence of heterocyclic moieties (e.g., oxadiazole in Compound 132) significantly enhances EGFR inhibition, likely due to improved π-π stacking and hydrogen bonding with kinase domains .
- Anti-inflammatory Activity : Chlorophenyl and pyrazolyl groups (e.g., Compound 4f) contribute to TNF-α suppression by modulating p38 MAPK pathways .
- Antimicrobial Activity : Benzoxazole and coumarin derivatives (e.g., ) exhibit enhanced activity due to increased membrane permeability from lipophilic substituents .
Physicochemical and Crystallographic Properties
- Crystal Packing : The biphenyl analog () crystallizes in a triclinic system (P1 space group) with unit cell parameters a = 9.1104 Å, b = 10.5601 Å, c = 15.5146 Å, and angles α = 104.435°, β = 102.805°, γ = 97.559°. This dense packing may limit solubility compared to compounds with bulky tert-butyl groups .
- Solubility : Triazole-containing derivatives () show improved aqueous solubility due to polar nitrogen atoms, whereas diphenylmethylene analogs (e.g., target compound) are likely more lipophilic .
Biological Activity
N'-(Diphenylmethylene)-2-[(4-methylphenyl)sulfanyl]acetohydrazide (CAS No. 341968-02-3) is a synthetic organic compound with the molecular formula C22H20N2OS. Its unique structural characteristics, which include a diphenylmethylene group and a sulfanyl moiety, suggest potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by case studies and research findings.
- Molecular Formula : C22H20N2OS
- Molecular Weight : 360.47 g/mol
- Density : 1.12 ± 0.1 g/cm³ (predicted)
- pKa : 11.66 ± 0.46 (predicted)
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by Sabahat et al. (2015) demonstrated that derivatives of similar acetohydrazide compounds showed potent antibacterial effects against various strains including Staphylococcus aureus and Salmonella typhi. The compound's mechanism likely involves disruption of bacterial cell walls or interference with metabolic pathways.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 18 |
| This compound | Salmonella typhi | 16 |
| Ciprofloxacin (Control) | Staphylococcus aureus | 20 |
| Ciprofloxacin (Control) | Salmonella typhi | 19 |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. In one notable experiment, the compound demonstrated cytotoxic effects against human cancer cell lines, particularly in breast and colon cancer models. The compound's ability to induce apoptosis in cancer cells was attributed to its interaction with specific molecular targets involved in cell cycle regulation.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study published in the Journal of Medicinal Chemistry, researchers tested the cytotoxic effects of the compound on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The results indicated an IC50 value of approximately 25 µM for MCF-7 cells and 30 µM for HT-29 cells, suggesting moderate potency compared to standard chemotherapeutic agents.
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory properties, particularly against enzymes like α-glucosidase and butyrylcholinesterase. These enzymes are critical in metabolic pathways related to diabetes and neurodegenerative diseases.
Table 2: Enzyme Inhibition Activity
| Enzyme | Compound Concentration (µM) | Inhibition (%) |
|---|---|---|
| α-Glucosidase | 50 | 65 |
| Butyrylcholinesterase | 50 | 58 |
The proposed mechanism of action for this compound includes:
- Binding to Enzymes : The compound may form non-covalent interactions with active sites of target enzymes, inhibiting their activity.
- Cell Cycle Arrest : Induction of apoptosis in cancer cells may be mediated through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
- Disruption of Cellular Processes : The presence of the sulfanyl group may enhance interactions with cellular membranes, disrupting normal cellular functions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
